InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3/b11-10-,14-13-,17-16-
. Cis-5,8,11-Eicosatrienoic acid methyl ester is derived from eicosatrienoic acid, which is a polyunsaturated fatty acid. The compound has the molecular formula and a molecular weight of approximately 320.51 g/mol. It is classified as a fatty acid methyl ester, which is a category of compounds formed by the esterification of fatty acids with methanol. This compound is particularly noted for its three double bonds located at the 5th, 8th, and 11th carbon positions in the carbon chain .
The synthesis of cis-5,8,11-eicosatrienoic acid methyl ester typically involves the esterification process. The primary method includes:
The molecular structure of cis-5,8,11-eicosatrienoic acid methyl ester features a long carbon chain with three cis double bonds. The structural formula can be represented as follows:
Cis-5,8,11-eicosatrienoic acid methyl ester can undergo several types of chemical reactions:
The mechanism of action for cis-5,8,11-eicosatrienoic acid methyl ester primarily relates to its role in cellular signaling and membrane structure:
Cis-5,8,11-eicosatrienoic acid methyl ester exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 320.51 g/mol |
Appearance | Colorless oil |
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
These properties make it suitable for various applications in scientific research .
Cis-5,8,11-eicosatrienoic acid methyl ester has diverse applications across several fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3